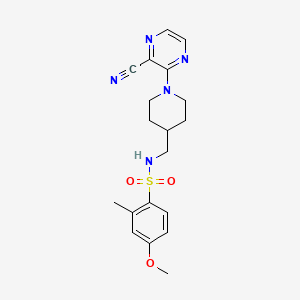
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest due to its potential pharmacological applications, particularly in the treatment of neurological disorders. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a piperidine ring, a cyanopyrazine moiety, and a methoxy-substituted benzenesulfonamide. The presence of these functional groups suggests diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurological pathways. It acts as an antagonist at muscarinic receptors, which are implicated in cognitive functions and memory processes. This mechanism is particularly relevant for conditions like Alzheimer's disease and other cognitive deficits associated with neurological disorders .
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Anticholinergic Activity : As a muscarinic receptor antagonist, it may help alleviate symptoms in diseases characterized by cholinergic dysfunction.
- Antimicrobial Properties : Preliminary studies suggest moderate antibacterial activity against certain strains such as Salmonella typhi and Bacillus subtilis, indicating potential for use in treating infections .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in the treatment of neurodegenerative diseases and urea cycle disorders respectively .
Case Studies and Research Findings
- Neurological Disorders : A study highlighted the efficacy of similar compounds in improving cognitive function in animal models of Alzheimer’s disease through muscarinic receptor modulation. The findings suggest that this compound could have comparable effects .
- Antimicrobial Activity : In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial properties. For instance, compounds with similar piperidine structures were effective against Staphylococcus aureus and Escherichia coli, reinforcing the potential of this class of compounds as antimicrobial agents .
- Enzyme Inhibition Studies : A series of synthesized compounds were tested for their ability to inhibit AChE and urease. The results showed that some derivatives had IC50 values significantly lower than standard inhibitors, indicating enhanced potency .
Data Tables
属性
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-14-11-16(27-2)3-4-18(14)28(25,26)23-13-15-5-9-24(10-6-15)19-17(12-20)21-7-8-22-19/h3-4,7-8,11,15,23H,5-6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVNMSXQYSFZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














